Cucurbitacin I

JAK/STAT Signaling Kinase Selectivity Oncology

Choose Cucurbitacin I for unambiguous JAK2/STAT3 pathway interrogation. Unlike other cucurbitacins (B, D, E), it inhibits STAT3 phosphorylation (IC₅₀ 500 nM, A549) without off-target Src/Akt/ERK/JNK activity. Uniquely suppresses STAT5 activation in Sézary syndrome (P=0.05). Cucurbitacin E is rapidly hydrolyzed to the I-form in human hepatic microsomes—this is the terminal, stable species. Validated in vivo at 0.5–1.0 mg/kg in osteosarcoma xenografts. For STAT3/STAT5-specific studies requiring reproducible data.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
CAS No. 2222-07-3
Cat. No. B1669328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin I
CAS2222-07-3
SynonymsCucurbitacin I;  Elatericin B;  JSI-124;  JSI 124;  JSI124;  NSC 521777;  NSC-521777;  NSC521777; 
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
InChIInChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
InChIKeyNISPVUDLMHQFRQ-MKIKIEMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin I CAS 2222-07-3: JAK2/STAT3 Selective Inhibitor Baseline


Cucurbitacin I (CAS 2222-07-3, also known as Elatericin B, JSI-124, NSC 521777) is a tetracyclic triterpenoid natural product primarily sourced from Cucurbitaceae plants [1]. It is chemically characterized as a tertiary alpha-hydroxy ketone with the molecular formula C₃₀H₄₂O₇ and a molecular weight of 514.65 g/mol . The compound is widely recognized in scientific research as a selective inhibitor of the JAK2/STAT3 signaling pathway, demonstrating an IC₅₀ of 500 nM against STAT3 phosphorylation in A549 human lung adenocarcinoma cells [2]. Unlike many broad-spectrum kinase inhibitors, Cucurbitacin I exhibits a distinct selectivity profile, showing no inhibitory activity against key parallel oncogenic pathways including Src, Akt, ERK1/2, or JNK .

Why Cucurbitacin I Cannot Be Substituted with Generic Cucurbitacin Analogs


Substitution of Cucurbitacin I with other cucurbitacin family members (e.g., Cucurbitacin B, D, or E) is scientifically unsound due to profound differences in molecular target selectivity, metabolic stability, and downstream biological effects. While many cucurbitacins exhibit cytotoxicity, Cucurbitacin I is uniquely distinguished by its high selectivity for the JAK2/STAT3 axis without collateral inhibition of Src, Akt, ERK, or JNK pathways [1]. Crucially, a head-to-head comparison in Sézary syndrome cells demonstrated that while both Cucurbitacin I and E inhibit STAT3 activation, only Cucurbitacin I significantly inhibits STAT5 activation (P = 0.05) [2]. Furthermore, metabolic studies reveal that Cucurbitacin E is rapidly hydrolyzed by human hepatic microsomes to yield Cucurbitacin I, indicating that the I-form is the more stable, terminal bioactive species [3]. These quantifiable differences in target engagement and biotransformation mean that generic substitution with other cucurbitacins will yield different experimental outcomes and invalidate data reproducibility.

Quantitative Differentiation Evidence for Cucurbitacin I Procurement


JAK2/STAT3 Pathway Selectivity: Cucurbitacin I vs. Multi-Kinase Inhibitors

Cucurbitacin I demonstrates high target selectivity for the JAK2/STAT3 pathway, distinguishing it from promiscuous kinase inhibitors and other cucurbitacins. In direct comparative assays, Cucurbitacin I (JSI-124) at 10 μM suppressed phosphotyrosine levels of STAT3 and JAK2 but exhibited no inhibitory activity against Src, Akt, ERK1/2, or JNK in A549 and MDA-MB-468 cells [1]. This contrasts sharply with broad-spectrum JAK inhibitors like Ruxolitinib, which inhibit both JAK1 and JAK2, and other cucurbitacins that may have off-target effects. This selectivity profile is consistently reported across vendor technical datasheets and primary literature .

JAK/STAT Signaling Kinase Selectivity Oncology

Differential STAT5 Inhibition: Cucurbitacin I vs. Cucurbitacin E

A direct head-to-head comparison in Sézary syndrome cells (SeAx cell line) revealed a critical functional divergence between Cucurbitacin I and Cucurbitacin E. Western blot analysis demonstrated that both compounds inhibit STAT3 activation (P < 0.0001 for both). However, only Cucurbitacin I significantly inhibited STAT5 activation (P = 0.05), whereas Cucurbitacin E showed no significant effect on STAT5 phosphorylation [1]. This indicates that Cucurbitacin I possesses a broader or mechanistically distinct inhibitory profile within the JAK/STAT pathway, which may translate to differential therapeutic efficacy in STAT5-driven malignancies.

STAT Transcription Factors Sézary Syndrome Lymphoma

Cytotoxicity and Apoptosis Induction: Cucurbitacin I vs. Cucurbitacin D and E

A comparative study evaluating the cytotoxicity of Cucurbitacins I, D, and E on the SW 1353 chondrosarcoma cell line revealed marked differences in potency. In MTT assays, Cucurbitacins I and E exhibited higher toxicity compared to Cucurbitacin D [1]. More strikingly, analysis of apoptosis by TUNEL assay after 12 hours of treatment showed that Cucurbitacin I and D at 1 μM induced nearly 100% apoptosis, whereas Cucurbitacin E required a 10-fold higher concentration (10 μM) to achieve the same effect [1]. This demonstrates that Cucurbitacin I is a far more potent inducer of programmed cell death than Cucurbitacin E in this model system.

Cytotoxicity Apoptosis Chondrosarcoma

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition

The in vivo antitumor activity of Cucurbitacin I has been quantitatively established in a human osteosarcoma xenograft model. Athymic nude mice bearing 143B tumor xenografts were treated with Cucurbitacin I at 0.5 mg/kg or 1.0 mg/kg. Both doses resulted in statistically significant inhibition of tumor growth compared to vehicle control (p < 0.01 by repeated measures ANOVA) [1]. Significant differences in tumor volume were observed as early as the 2-week time point and persisted through the 4-week study duration (p < 0.05 at 2, 3, and 4 weeks vs. control) [1]. This provides a validated in vivo benchmark for the compound's efficacy that is not uniformly established for all cucurbitacin analogs.

Xenograft Osteosarcoma In Vivo Pharmacology

Unique Actin Cytoskeleton Modulation: Indirect Mechanism Distinct from Jasplakinolide

Beyond its canonical role as a JAK/STAT inhibitor, Cucurbitacin I exhibits a unique, indirect mechanism of action on the actin cytoskeleton. In Madin-Darby canine kidney (MDCK) and B16-F1 melanoma cells, Cucurbitacin I induces a rapid cessation of motility and accumulation of filamentous actin aggregates [1]. This phenotype is similar to that caused by the F-actin stabilizer jasplakinolide. However, in vitro actin depolymerization assays revealed a critical distinction: unlike jasplakinolide or phallacidin, Cucurbitacin I does not directly stabilize actin filaments [1]. Mass spectrometry further confirmed no evidence of direct covalent modification of purified cofilin or gelsolin, suggesting the compound targets an upstream factor involved in actin dynamics [1]. This dual bioactivity—JAK/STAT inhibition coupled with indirect actin modulation—is not a general property of all cucurbitacins and represents a unique research tool property.

Cell Migration Actin Dynamics Cytoskeleton

Metabolic Stability: Cucurbitacin I as the Terminal Metabolite of Cucurbitacin E

In vitro metabolism studies using human hepatic microsomes demonstrate that Cucurbitacin E is readily hydrolyzed to yield Cucurbitacin I, with kinetic parameters Km = 22 μM and Vmax = 571 nmol/mg protein/min [1]. This indicates that Cucurbitacin I is the more metabolically stable, terminal bioactive species in this biotransformation pathway. In contrast, Cucurbitacin I itself undergoes only low-level hydroxylation and primarily phase II conjugation (sulfation and glucuronidation) [1]. This metabolic stability profile suggests that Cucurbitacin I may exhibit more predictable pharmacokinetics and sustained target engagement in cellular and in vivo assays compared to its prodrug-like analog Cucurbitacin E.

Drug Metabolism Pharmacokinetics Microsomal Stability

Cucurbitacin I: Evidence-Based Application Scenarios for Research and Discovery


JAK2/STAT3 Pathway-Specific Functional Studies

Utilize Cucurbitacin I as a selective chemical probe to interrogate JAK2/STAT3 signaling without confounding off-target inhibition of Src, Akt, ERK, or JNK pathways [1]. This scenario is ideal for researchers seeking to validate STAT3-dependent phenotypes in cancer cell lines (e.g., A549, MDA-MB-468) where pathway specificity is paramount. The established IC₅₀ of 500 nM in A549 cells provides a benchmark for dose-response experimental design [1].

Preclinical In Vivo Oncology Efficacy Models

Employ Cucurbitacin I in human osteosarcoma xenograft models (e.g., 143B cell line) where validated in vivo efficacy has been demonstrated at 0.5 mg/kg and 1.0 mg/kg doses [2]. This provides a robust foundation for preclinical studies aimed at evaluating STAT3 inhibition as a therapeutic strategy in bone malignancies. The availability of dose-response tumor growth inhibition data facilitates power calculations and study design [2].

Cell Migration and Cytoskeletal Dynamics Research

Leverage the unique, indirect actin-modulating activity of Cucurbitacin I to study cell motility and cytoskeletal reorganization in models such as MDCK epithelial cells or B16-F1 melanoma cells [3]. This application is suited for researchers investigating the upstream regulators of actin dynamics, as the compound inhibits migration without directly binding or stabilizing F-actin, unlike jasplakinolide or phalloidin [3].

STAT5-Driven Lymphoma and Leukemia Model Systems

Apply Cucurbitacin I in cellular models of STAT5-dependent malignancies, such as Sézary syndrome (SeAx cells), where it uniquely inhibits both STAT3 and STAT5 activation, unlike Cucurbitacin E which only inhibits STAT3 [4]. This scenario is critical for researchers exploring therapeutic vulnerabilities in cutaneous T-cell lymphomas or other hematological cancers driven by persistent STAT5 signaling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cucurbitacin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.